molecular formula C18H18N2O3S B406469 N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B406469
M. Wt: 342.4 g/mol
InChI Key: XIVBMYDTNXTQBA-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group and a benzothiazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with an appropriate carbonyl compound, such as an α-haloketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with the benzothiazine intermediate.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Biological Activity

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, and it has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of similar compounds against various strains of bacteria, suggesting a potential for this compound to inhibit bacterial growth effectively. The compound's structure allows it to interact with bacterial cell walls and disrupt their integrity.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. The specific mechanism through which this compound exerts its effects remains to be fully elucidated but may involve modulation of cell signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazine compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity Description
AntimicrobialExhibits significant antibacterial effects against various bacterial strains.
AnticancerInduces apoptosis in cancer cells; potential modulation of cell signaling pathways.
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes; potential use in inflammatory conditions.

Case Study 1: Antibacterial Activity

In a comparative study involving various benzothiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone compared to control groups, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of benzothiazine derivatives revealed that this compound effectively induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes and annexin V staining to confirm apoptosis .

Research Findings

  • Mechanistic Studies : Research has shown that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression.
  • Synergistic Effects : Combining N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide with other chemotherapeutic agents has demonstrated enhanced efficacy in preclinical models .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVBMYDTNXTQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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